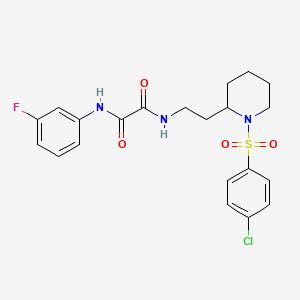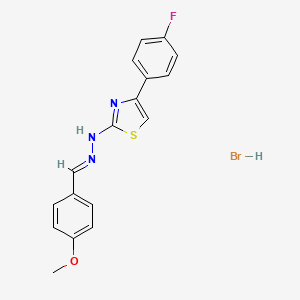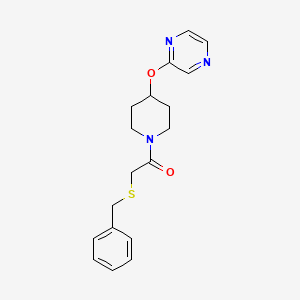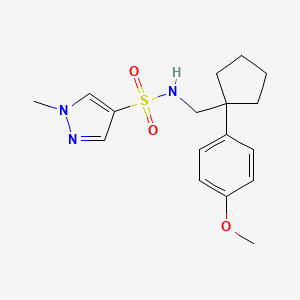![molecular formula C16H18F3NO2 B2547310 N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide CAS No. 2411263-87-9](/img/structure/B2547310.png)
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as TFP or trifluoromethylphenylpropenamide. The compound is a small molecule inhibitor that has been shown to have promising results in various biological assays.
Wirkmechanismus
The mechanism of action of TFP involves the inhibition of the histone acetyltransferase p300. This enzyme is responsible for the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. The inhibition of p300 by TFP results in the reduction of histone acetylation, which leads to changes in gene expression patterns.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP are largely dependent on the specific biological system being studied. In general, TFP has been shown to affect gene expression patterns and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFP is its specificity for p300. This allows for the selective inhibition of this enzyme, without affecting other related enzymes. Additionally, TFP has been shown to have low toxicity in vitro and in vivo. However, one limitation of TFP is its relatively low potency compared to other inhibitors of p300.
Zukünftige Richtungen
There are several future directions for the use of TFP in scientific research. One potential application is in the study of epigenetic modifications and their role in disease. TFP may also be used as a tool to study the role of p300 in specific biological processes, such as cell differentiation and development. Additionally, the development of more potent inhibitors of p300 may lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of TFP involves the reaction of 3,4,5-trifluorobenzyl bromide with 2-oxo-tetrahydrofuran and subsequently reacting the resulting compound with propargylamine. The final product is obtained by reacting the resulting intermediate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
TFP has been used in various scientific research applications. It has been shown to be a potent inhibitor of the histone acetyltransferase p300, which is involved in the regulation of gene expression. TFP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, TFP has been used as a tool to study the role of p300 in various biological processes.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-3-15(21)20(10(2)14-5-4-6-22-14)9-11-7-12(17)16(19)13(18)8-11/h3,7-8,10,14H,1,4-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTLCIXCFCNSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N(CC2=CC(=C(C(=C2)F)F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione](/img/structure/B2547231.png)


![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)

![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)

![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)